

Application Notes and Protocols for Oxazine 750 Staining in Live-Cell Imaging

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Compound of Interest

Compound Name: Oxazine 750

Cat. No.: B1220077

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Introduction

Oxazine 750 is a fluorescent dye belonging to the oxazine class of compounds, which is increasingly utilized in various biological applications, including flow cytometry and microscopy. Its fluorescence in the far-red region of the spectrum makes it a valuable tool for live-cell imaging, as it minimizes autofluorescence from cellular components and reduces the potential for phototoxicity compared to shorter wavelength dyes. This document provides detailed application notes and a comprehensive protocol for the use of **Oxazine 750** in live-cell imaging applications.

Principle of Staining

The precise mechanism of **Oxazine 750** staining in live cells is not fully elucidated but is understood to involve its ability to cross cell membranes and accumulate intracellularly. While it has been used for DNA content analysis in fixed and permeabilized cells, its application in live-cell imaging likely involves binding to various cellular components. The positively charged nature of the dye may facilitate its interaction with negatively charged molecules and membranes within the cell.

Photophysical Properties

Understanding the spectral properties of **Oxazine 750** is crucial for successful imaging. While specific values for the unconjugated dye in a cellular environment are not readily available, data from related compounds and conjugates provide a general guide.

Property	Value (Approximate)	Source
Excitation Maximum (λ_{ex})	~630-650 nm	General Literature
Emission Maximum (λ_{em})	~665-680 nm	General Literature
Molar Extinction Coefficient (ϵ)	~107,000 M ⁻¹ cm ⁻¹ (for an Oxazine 750 conjugate in PBS)	[1]
Quantum Yield (Φ)	Not readily available for cellular environment	
Photostability	Generally considered to be high	General Literature

Experimental Protocols

This section provides a detailed protocol for staining live cells with **Oxazine 750** and subsequent imaging using fluorescence microscopy.

Materials

- **Oxazine 750** dye (stock solution in DMSO, typically 1-10 mM)
- Live cells cultured in appropriate vessels (e.g., glass-bottom dishes, chamber slides)
- Complete cell culture medium
- Live-cell imaging solution (e.g., phenol red-free medium, Hanks' Balanced Salt Solution with calcium and magnesium)
- Phosphate-buffered saline (PBS), pH 7.4

- Fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set)
- Incubator (37°C, 5% CO₂)

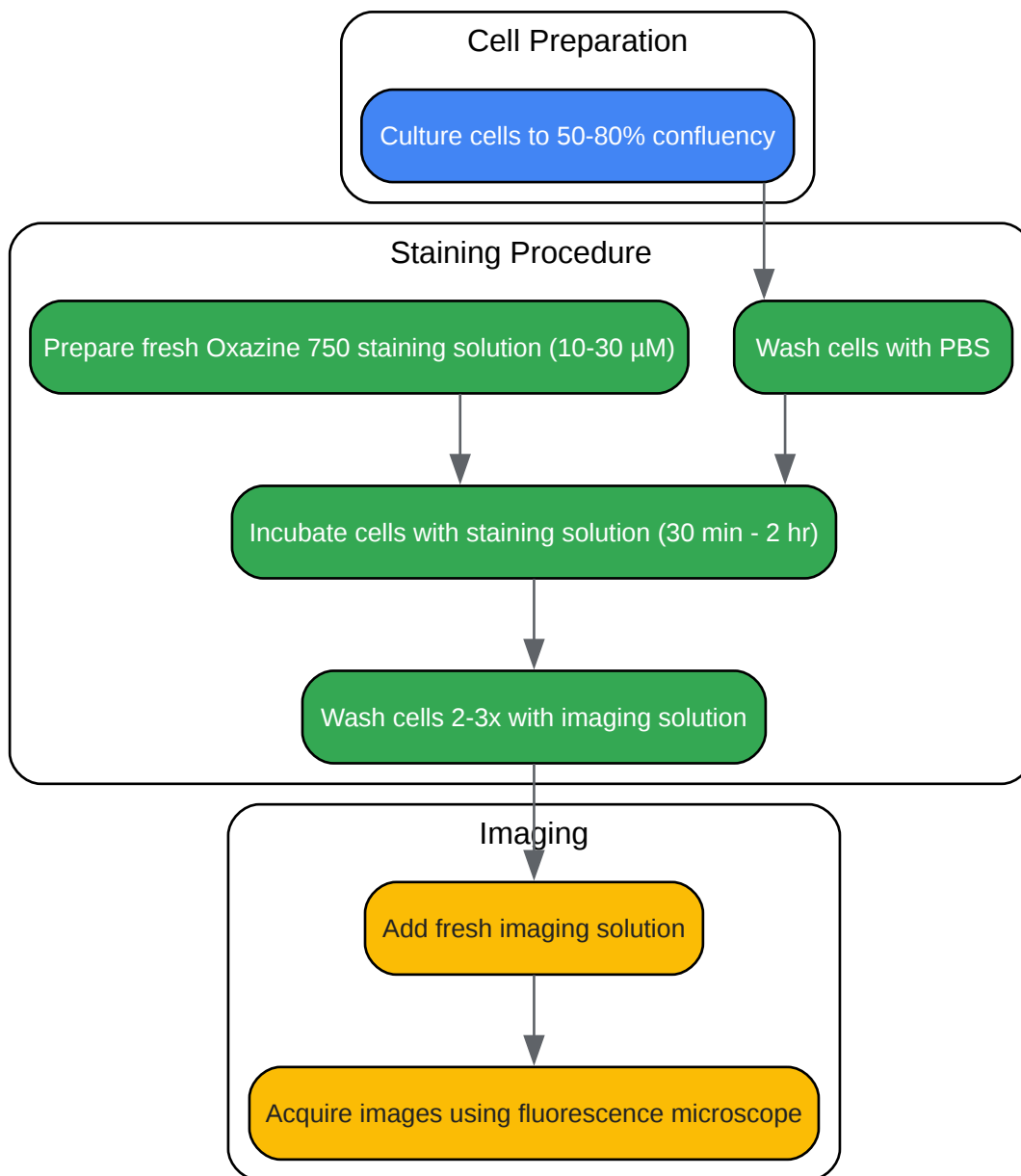
Staining Protocol

- Cell Preparation: Culture cells to the desired confluency (typically 50-80%) in a suitable imaging vessel. Ensure cells are healthy and adherent before staining.
- Preparation of Staining Solution:
 - Prepare a fresh working solution of **Oxazine 750** in pre-warmed (37°C) complete cell culture medium or a suitable live-cell imaging solution.
 - A starting concentration range of 10-30 µM is recommended based on flow cytometry applications[2][3]. A study using an **Oxazine 750** conjugate for live-cell analysis used a concentration of 20 µM[1]. It is advisable to perform a concentration optimization study for your specific cell type and experimental conditions.
- Cell Staining:
 - Aspirate the culture medium from the cells.
 - Gently wash the cells once with pre-warmed PBS.
 - Add the pre-warmed **Oxazine 750** staining solution to the cells, ensuring the entire cell monolayer is covered.
 - Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically. A 2-hour incubation has been used for intracellular staining with an **Oxazine 750** conjugate in live cells for flow cytometry[1].
- Washing:
 - Aspirate the staining solution.

- Wash the cells two to three times with pre-warmed live-cell imaging solution to remove unbound dye and reduce background fluorescence.
- Imaging:
 - Add fresh, pre-warmed live-cell imaging solution to the cells.
 - Immediately proceed to image the cells on a fluorescence microscope equipped with a suitable filter set for far-red fluorescence (e.g., excitation filter ~620/40 nm, emission filter ~690/50 nm).
 - Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching[4][5].

Experimental Workflow

Oxazine 750 Live-Cell Staining and Imaging Workflow

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Caption: Workflow for **Oxazine 750** live-cell staining.

Data and Considerations

Cytotoxicity and Phototoxicity

Minimizing cytotoxicity and phototoxicity is paramount in live-cell imaging to ensure the observed biological processes are not artifacts of the experimental procedure.

- **Concentration-Dependent Cytotoxicity:** While specific data for **Oxazine 750** is limited, a study on the related compound, Oxazine 4-perchlorate, on U87 human-derived glioma cells indicated that concentrations below 100 μM can be considered safe. It is recommended to perform a cell viability assay (e.g., MTT or live/dead staining) to determine the optimal, non-toxic concentration of **Oxazine 750** for your specific cell line.
- **Phototoxicity:** Far-red excitation is generally less phototoxic than shorter wavelengths. However, prolonged exposure to high-intensity light can still induce cellular stress and damage^[4]. To mitigate phototoxicity:
 - Use the lowest possible excitation laser power or lamp intensity.
 - Keep exposure times as short as possible.
 - Use sensitive detectors to maximize signal collection with minimal excitation.
 - Consider using time-lapse imaging with longer intervals between acquisitions if the biological process allows.

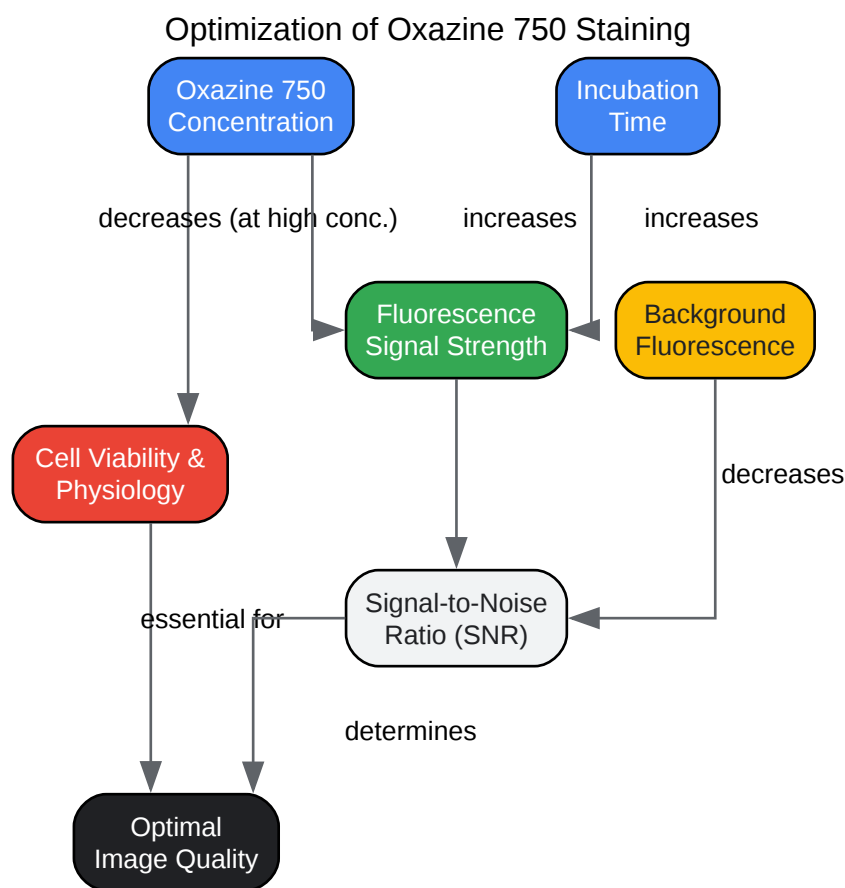
Signal-to-Noise Ratio

A high signal-to-noise ratio (SNR) is essential for obtaining clear, high-quality images.

- **Optimizing Staining:** Proper optimization of dye concentration and incubation time is crucial. Insufficient staining will result in a weak signal, while excessive staining can lead to high background and potential cytotoxicity.
- **Washing:** Thorough washing after staining is critical to remove unbound dye, which is a major contributor to background noise.
- **Imaging Medium:** Using a phenol red-free imaging medium can significantly reduce background fluorescence.
- **Instrument Settings:** Adjusting detector gain and offset can improve the SNR, but care should be taken to avoid saturating the detector.

Signaling Pathway and Logical Relationships

The interaction of **Oxazine 750** with live cells is a multi-step process that is influenced by several factors. The following diagram illustrates the logical relationships in optimizing the staining protocol.



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Caption: Factors influencing optimal image quality.

Conclusion

Oxazine 750 is a promising far-red fluorescent dye for live-cell imaging. Successful application requires careful optimization of staining concentration, incubation time, and imaging parameters to achieve a high signal-to-noise ratio while maintaining cell viability. By following the detailed protocol and considering the factors outlined in these application notes, researchers can effectively utilize **Oxazine 750** to visualize dynamic processes in living cells.

Further studies are warranted to fully characterize the photophysical properties and potential cytotoxicity of **Oxazine 750** in a wider range of live-cell applications.

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